molecular formula C16H11N3O2 B1405515 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical CAS No. 864068-81-5

2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical

Cat. No.: B1405515
CAS No.: 864068-81-5
M. Wt: 277.28 g/mol
InChI Key: ZBACLVPTQBTADW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
The compound “2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione, technical” (CAS: 864068-81-5) is a heterocyclic organic molecule with a molecular formula of C₁₆H₁₁N₃O₂ and a molecular weight of 277.28 g/mol . Its structure combines two pharmacologically significant moieties:

  • Imidazo[1,2-a]pyridine: A bicyclic scaffold known for antimicrobial, anticancer, and anti-inflammatory properties.
  • Isoindole-1,3-dione (Phthalimide): A nitrogen-containing heterocycle associated with bioactivity in kinase inhibition and antimicrobial applications.

Technical Grade Characteristics
The “technical” designation indicates it is synthesized for industrial or research use, prioritizing yield and scalability over ultra-high purity. Its applications may include intermediate synthesis for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-12-3-1-2-4-13(12)16(21)19(15)10-11-5-6-14-17-7-8-18(14)9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACLVPTQBTADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN4C=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173280
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-81-5
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions that include condensation, cyclization, and functional group transformations. One common method involves the condensation of 2-aminopyridine with an aromatic aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . The isoindole moiety can be introduced through a subsequent reaction with phthalic anhydride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its imidazo[1,2-a]pyridine moiety is of particular interest in the development of:

  • Anticancer Agents : Research has shown that derivatives of imidazo[1,2-a]pyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Agents : The isoindole structure is associated with antimicrobial activity. Studies suggest that modifications to this scaffold can lead to compounds effective against bacterial strains resistant to conventional antibiotics .

Neuroscience

Recent studies have explored the role of imidazo[1,2-a]pyridine derivatives in neurological disorders. The compound may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Material Science

In addition to biological applications, the compound's unique chemical structure allows it to be utilized in developing new materials:

  • Organic Electronics : The electronic properties of isoindole derivatives make them suitable candidates for organic semiconductors. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific ions or small molecules, making it valuable in environmental monitoring applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of isoindole derivatives, including 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione. Results indicated that certain modifications led to enhanced potency against breast cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute demonstrated that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's mechanism of action involving disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione C₁₆H₁₁N₃O₂ 277.28 864068-81-5 Imidazopyridine + phthalimide linkage
4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid C₁₄H₁₅NO₅ 277.28 846578-78-7 Indole core + methoxy/carboxylic acid groups
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine C₁₄H₁₁FN₂ 226.25 Not provided Fluorophenyl-substituted imidazopyridine

Key Differences and Implications

Bioactivity Profile :

  • Imidazo[1,2-a]pyridine derivatives, such as 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine , exhibit antimicrobial activity (MIC values: 8–64 μg/mL against Gram-positive bacteria and fungi) due to their ability to disrupt microbial cell membranes . However, the target compound’s phthalimide linkage may alter bioavailability or target specificity.
  • 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid (CAS: 846578-78-7) shares the same molecular weight but lacks the imidazopyridine moiety, suggesting divergent pharmacological pathways (e.g., indole derivatives often modulate serotonin receptors or kinase activity) .

The technical-grade designation implies the target compound may contain impurities (e.g., unreacted intermediates) that affect reproducibility in biological assays, unlike HPLC-purified analogs in .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of imidazopyridine and phthalimide precursors, whereas simpler derivatives (e.g., fluorophenyl-substituted imidazopyridines) are synthesized via one-pot cyclization .

Q & A

Basic Question: What are the established synthetic routes for preparing 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving halogenation, cyclization, and coupling reactions. For example:

  • Step 1 : Bromination of precursor acetylfuran derivatives using N-bromosuccinimide (NBS) or bromine to introduce reactive sites .
  • Step 2 : Formation of the imidazo[1,2-a]pyridine core via cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under reflux conditions .
  • Step 3 : Coupling the imidazo[1,2-a]pyridine intermediate with isoindole-1,3-dione derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
    Key Considerations : Optimize reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Monitor reaction progress via TLC or HPLC.

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity and regioselectivity. For example, imidazo[1,2-a]pyridine protons typically resonate at δ 7.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₇H₁₃N₃O₂) and detect isotopic patterns .
  • Melting Point Analysis : Compare observed melting points (e.g., 172–174°C for methyl ester derivatives) with literature values to assess purity .
    Advanced Tip : Pair with X-ray crystallography for unambiguous stereochemical assignment if crystalline derivatives are obtainable.

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in imidazo[1,2-a]pyridine coupling steps?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance reactivity and solubility .
  • Temperature Control : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products .
    Case Study : A derivative of imidazo[1,2-a]pyridine achieved a 51.4% yield via ethyl(phenyl)amino coupling under Pd catalysis in DMF at 80°C .

Advanced Question: How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies : Conduct molecular docking to predict binding affinity for targets like DNA topoisomerases or kinase enzymes .
    Data Interpretation : Cross-validate bioactivity with structural analogs (e.g., methyl vs. ethyl substituents) to identify pharmacophores.

Advanced Question: How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation or isomerization .
  • Assay Standardization : Ensure consistency in cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., logP, pIC₅₀) and adjust for experimental variables (e.g., serum content in cell media) .

Advanced Question: What strategies are recommended for ADME-Tox profiling of this compound?

Methodological Answer:

  • In Silico Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • In Vitro Hepatotoxicity : Perform assays on HepG2 cells to measure ALT/AST release post-exposure .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    Key Finding : Derivatives with logP <3.5 showed reduced hepatotoxicity in preliminary studies .

Advanced Question: How to design environmental impact studies for this compound?

Methodological Answer:

  • Fate Analysis : Use OECD 308/309 guidelines to assess biodegradation in water/soil matrices and identify transformation products via LC-QTOF .
  • Ecotoxicity : Test acute toxicity on Daphnia magna (48h LC₅₀) and algae (Raphidocelis subcapitata) growth inhibition .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) .

Advanced Question: What methodologies are effective for establishing structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogenation at pyridine C-6, isoindole-dione methylation) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
  • Crystallographic Analysis : Resolve protein-ligand complexes (e.g., via X-ray) to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical
Reactant of Route 2
Reactant of Route 2
2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical

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